molecular formula C21H23N3O5S B1227240 N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

Cat. No. B1227240
M. Wt: 429.5 g/mol
InChI Key: ODUFWGFYXBTOHL-UHFFFAOYSA-N
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Description

N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide is a member of furans and an aromatic amide.

Scientific Research Applications

Synthesis and Anti-allergic Activity

A study by Mack et al. (1987) explored the synthesis and anti-allergic activity of novel derivatives including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These derivatives, obtained through a novel rearrangement process, demonstrated potent antiallergic properties in tests involving serotonin, histamine, and bradykinin in rats (Mack, Georgiev, Decory, & Radov, 1987).

Anticancer Evaluation

Ravichandiran et al. (2019) conducted a study on the synthesis, structural characterization, and biological evaluation of new phenylaminosulfanyl-1,4-naphthoquinone derivatives, including a compound structurally related to the one . These compounds showed significant cytotoxic activity against various human cancer cell lines, suggesting potential applications in cancer therapy (Ravichandiran et al., 2019).

Development of Novel Antiallergic Agents

A 1987 study by Georgiev et al. described the synthesis of a series of compounds including N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. The compounds showed promising antiallergic activity, positioning them as potential novel antiallergic agents (Georgiev, Mack, Walter, Radov, & Baer, 1987).

5-Lipoxygenase Inhibitory Activities

Ohemeng et al. (1994) synthesized a series of benzofuran hydroxyamic acids, including compounds structurally similar to N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide. These compounds were evaluated for their inhibitory activities against 5-lipoxygenase, an enzyme involved in inflammatory processes, indicating their potential as anti-inflammatory agents (Ohemeng et al., 1994).

Bio-imaging Applications

A 2020 study by Ravichandiran et al. developed a phenoxazine-based fluorescent chemosensor incorporating a furan-2-carboxamide group for the detection of Cd2+ and CN− ions. This sensor, similar in structure to the compound , showed potential applications in bio-imaging for live cells and zebrafish larvae (Ravichandiran et al., 2020).

properties

Product Name

N-[2,5-diethoxy-4-[[(2-furanylmethylamino)-sulfanylidenemethyl]amino]phenyl]-2-furancarboxamide

Molecular Formula

C21H23N3O5S

Molecular Weight

429.5 g/mol

IUPAC Name

N-[2,5-diethoxy-4-(furan-2-ylmethylcarbamothioylamino)phenyl]furan-2-carboxamide

InChI

InChI=1S/C21H23N3O5S/c1-3-26-18-12-16(24-21(30)22-13-14-7-5-9-28-14)19(27-4-2)11-15(18)23-20(25)17-8-6-10-29-17/h5-12H,3-4,13H2,1-2H3,(H,23,25)(H2,22,24,30)

InChI Key

ODUFWGFYXBTOHL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1NC(=O)C2=CC=CO2)OCC)NC(=S)NCC3=CC=CO3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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